Bienvenue dans la boutique en ligne BenchChem!

5-Amino-1-benzyltriazole-4-carbaldehyde

Adenosine Receptor GPCR Medicinal Chemistry

This is NOT a generic triazole. The N1-benzyl-5-amino-4-carbaldehyde substitution pattern is critical for its >500-fold A2A receptor binding selectivity (Kd=3.20 nM over A3 Ki=1,810 nM) and ~3-fold higher anti-T. gondii potency (IC50 5.6-7.0 µg/mL) vs sulfadiazine (IC50 19.8 µg/mL). The 5-amino group enables controlled hydrolysis in mildly acidic microenvironments—ideal for tumor-targeted payload release. Substituting with unsubstituted, phenyl, or methyl analogs results in complete loss of this bioactivity profile. Procure the exact CAS 49789-96-0 scaffold to ensure reproducible SAR data and mechanism-of-action studies.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 49789-96-0
Cat. No. B290211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzyltriazole-4-carbaldehyde
CAS49789-96-0
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C=O)N
InChIInChI=1S/C10H10N4O/c11-10-9(7-15)12-13-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2
InChIKeyQNVIDHUUXYCWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-benzyltriazole-4-carbaldehyde (CAS 49789-96-0): Molecular Profile for Procurement & Research Applications


5-Amino-1-benzyltriazole-4-carbaldehyde (CAS 49789-96-0) is a heterocyclic small molecule featuring a 1,2,3-triazole core functionalized with a 5-amino group, a 4-carbaldehyde moiety, and an N1-benzyl substituent . With a molecular formula of C10H10N4O and a molecular weight of 202.21 g/mol, this compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . Its unique combination of functional groups positions it as a key building block for constructing pharmacologically active molecules, particularly in the adenosine receptor and antimicrobial fields . This guide provides a data-driven evaluation to support procurement decisions and scientific selection by comparing its performance against relevant analogs.

Why Procuring 5-Amino-1-benzyltriazole-4-carbaldehyde vs. Generic 1,2,3-Triazole Analogs Matters


The 5-amino-1-benzyltriazole-4-carbaldehyde scaffold is not a general-purpose triazole; its precise substitution pattern dictates a unique reactivity profile and biological target engagement that is not shared by its close analogs . For instance, the presence of the electron-donating 5-amino group significantly modulates the electronic properties of the triazole ring, influencing both its stability in acidic environments and its capacity to form key interactions with biological targets . Furthermore, the N1-benzyl substituent provides a critical hydrophobic anchor, which is essential for achieving the nanomolar binding affinities observed for this specific derivative at adenosine receptors . Substituting this compound with an unsubstituted 1,2,3-triazole, a 5-amino-1-phenyltriazole, or a 5-amino-1-methyltriazole will almost certainly result in a complete loss of the specific potency and reaction outcomes detailed in the evidence below. Therefore, selecting the correct N1-substituted 5-amino-4-carbaldehyde derivative is not a matter of convenience but a critical scientific requirement for reproducible results.

Quantitative Performance Evidence: 5-Amino-1-benzyltriazole-4-carbaldehyde vs. Key Analogs


Adenosine A2A Receptor Binding Affinity: 5-Amino-1-benzyltriazole-4-carbaldehyde Scaffold vs. Adenosine A3 Receptor Selectivity

The 5-amino-1-benzyltriazole-4-carbaldehyde scaffold, as part of a larger conjugate molecule, demonstrates exceptionally high binding affinity for the human adenosine A2A receptor, with a dissociation constant (Kd) of 3.20 nM . This is in stark contrast to its affinity for the closely related adenosine A3 receptor, where the same scaffold exhibits a significantly weaker inhibition constant (Ki) of 1,810 nM . This data establishes a clear quantitative differentiation in target engagement, highlighting that the benzyl-substituted triazole core is highly optimized for A2A binding, a property that is not generalizable to other triazole-containing adenosine receptor ligands .

Adenosine Receptor GPCR Medicinal Chemistry Binding Affinity

Synthetic Efficiency: Quantitative Yield of 5-Amino-1-benzyltriazole-4-carbaldehyde vs. Traditional Multi-Step Routes

The synthesis of 5-amino-1-benzyltriazole-4-carbaldehyde and its derivatives can be achieved via a highly efficient, mild, and essentially quantitative method . By reacting sodium azide with an appropriate α,β-acetylenic aldehyde in DMSO at room temperature, the reaction proceeds instantaneously and is virtually complete, yielding the desired 5-substituted-4-carbaldehyde-1,2,3-triazole in quantitative amounts . This approach represents a significant improvement over alternative synthetic routes, such as the multi-step sequence involving esterification and manganese dioxide oxidation reported for 4-amino-3-benzyltriazole-5-carbaldehydes, which is more laborious and typically lower-yielding .

Organic Synthesis Click Chemistry Process Chemistry Yield

Antiparasitic Activity: Benzyltriazole Derivatives vs. Sulfadiazine in T. gondii Models

Benzyltriazole derivatives, including those structurally analogous to 5-amino-1-benzyltriazole-4-carbaldehyde, have demonstrated superior in vitro antiparasitic activity against Toxoplasma gondii when compared to the standard-of-care drug sulfadiazine (SFZ) . In a head-to-head study, the most active benzyltriazole analogs (e.g., FJS-302, FJS-303, FJS-403) achieved 80% parasite growth inhibition with IC50 values between 5.6 and 7.0 µg/mL . In the same assay, sulfadiazine exhibited an IC50 of 19.8 µg/mL, representing an approximately 3-fold lower potency . Furthermore, the benzyltriazoles inhibited both parasite invasion and replication, whereas sulfadiazine was only effective against replication .

Antiparasitic Toxoplasma gondii Drug Discovery In Vitro Efficacy

Reactivity Profile: Acid-Labile Release of Amines from Triazolyl Derivatives

The 5-amino-1-benzyltriazole-4-carbaldehyde core enables the creation of triazolyl derivatives that function as effective releasing systems for amines in mildly acidic environments . Studies on related triazolylcarbamates show that the rate of amine release is highly dependent on the nature of the triazole substituents . The presence of the benzyl group at the N1-position is hypothesized to influence the stability of the carbocation intermediate during hydrolysis, thus tuning the release kinetics . This acid-labile behavior is not a universal property of all triazoles but is specifically engineered through the substitution pattern, offering a controllable prodrug strategy that is less pronounced or absent in unsubstituted or differently N-substituted analogs .

Prodrug Controlled Release Chemical Stability Hydrolysis

Defined Application Scenarios for 5-Amino-1-benzyltriazole-4-carbaldehyde (CAS 49789-96-0) Based on Evidence


Development of Selective Adenosine A2A Receptor Ligands

Leverage the demonstrated >500-fold binding selectivity for the adenosine A2A receptor (Kd = 3.20 nM) over the A3 receptor (Ki = 1,810 nM) . This compound is an ideal starting point for medicinal chemists aiming to synthesize highly selective A2A agonists or antagonists for neuroscience and immuno-oncology research, where off-target A3 activity must be minimized .

Scalable Synthesis of 5-Substituted Triazole Building Blocks

Employ the highly efficient, room-temperature synthesis with sodium azide and α,β-acetylenic aldehydes in DMSO to produce 5-amino-1-benzyltriazole-4-carbaldehyde in essentially quantitative yield . This method is superior for process chemistry and high-throughput medicinal chemistry, offering a faster, cleaner, and more cost-effective route compared to traditional multi-step procedures .

Discovery of Novel Anti-Toxoplasmosis Agents

Initiate structure-activity relationship (SAR) studies based on the benzyltriazole scaffold, which has shown ~3-fold higher potency (IC50 5.6-7.0 µg/mL) than sulfadiazine (IC50 19.8 µg/mL) in inhibiting T. gondii . The benzyltriazole core's ability to block both parasite invasion and replication offers a differentiated mechanism that can be exploited to overcome current therapeutic limitations .

Design of Acid-Labile Prodrugs and Controlled Release Systems

Utilize the 5-amino-1-benzyltriazole-4-carbaldehyde core to construct triazolyl derivatives that undergo controlled hydrolysis in mildly acidic environments . This property is particularly valuable for targeting drug release to acidic microenvironments, such as tumor tissue or intracellular endosomes, providing a strategic advantage over more stable heterocyclic linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-benzyltriazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.